![molecular formula C15H12BrF3N2O2 B1407762 Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- CAS No. 1620677-35-1](/img/structure/B1407762.png)

Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-

Overview

Description

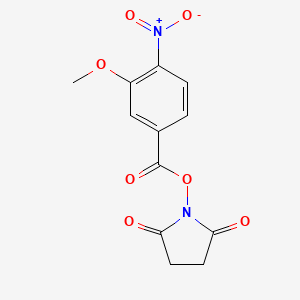

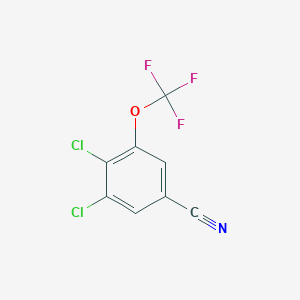

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis . The specific compound you mentioned seems to be a benzamide with additional functional groups, including a bromo, ethoxy, and trifluoromethyl group .

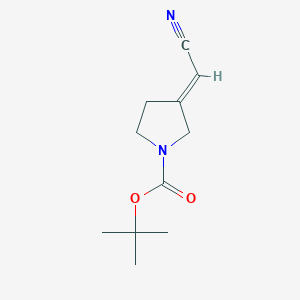

Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group. The bromo, ethoxy, and trifluoromethyl groups in the compound you mentioned would be attached to specific carbon atoms in the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and the corresponding amine or ammonia. The bromo, ethoxy, and trifluoromethyl groups in the compound you mentioned could also potentially participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo, ethoxy, and trifluoromethyl groups in the compound you mentioned would likely affect properties such as its boiling point, density, and solubility .Scientific Research Applications

Synthesis and Application in Antitumor Agents

Benzamide derivatives have been utilized in the synthesis of antitumor agents. For instance, the synthesis of Nilotinib, an antitumor agent, involves the use of 5-bromo-3-(trifluoromethyl)phenylamine, showcasing the role of benzamide derivatives in developing cancer treatments (Wang Cong-zhan, 2009).

Use in Pest Control

Substituted benzamides have been studied for their effectiveness in controlling agricultural pests like the boll weevil. Research has demonstrated varying degrees of effectiveness in progeny reduction and mortality among adult boll weevils, indicating potential agricultural applications (J. W. Haynes, 1987).

Potential in Antipsychotic Treatment

Benzamide derivatives have been explored for their antidopaminergic properties, potentially useful in developing antipsychotic treatments. The study of various benzamide compounds revealed their differing effects on dopaminergic systems, highlighting their potential as therapeutic agents in mental health (T. Högberg et al., 1990).

Research in Neuroleptic Activity

Research into the neuroleptic activity of benzamides has shown promising results. The synthesis of different benzamide compounds and their evaluation for inhibitory effects on stereotyped behavior in rats indicates their potential as neuroleptic drugs (S. Iwanami et al., 1981).

Development of Antineoplastic Agents

Flumatinib, an antineoplastic tyrosine kinase inhibitor, was developed using a benzamide derivative. The study identified its main metabolites in humans, underscoring its significance in cancer therapy (Aishen Gong et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrF3N2O2/c1-2-23-12-7-9(3-4-11(12)16)14(22)21-13-8-10(5-6-20-13)15(17,18)19/h3-8H,2H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFPQYVEPAVPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)

![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)